molecular formula C25H29F3O5S B12419407 11-Oxo fluticasone propionate-d3

11-Oxo fluticasone propionate-d3

货号: B12419407
分子量: 501.6 g/mol
InChI 键: RGGLGWLQXMGICO-MUYMGEMFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

11-Oxo fluticasone propionate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

生物活性

11-Oxo Fluticasone Propionate-d3 is a labeled derivative of fluticasone propionate, a potent corticosteroid widely used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The biological activity of this compound is crucial for understanding its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1219174-94-3
  • Molecular Formula : C22H25F3O5S
  • Molecular Weight : 452.5 g/mol

Fluticasone propionate and its derivatives exert their effects primarily through the activation of glucocorticoid receptors (GR). Upon binding, the GR translocates to the nucleus, where it regulates the expression of anti-inflammatory genes and inhibits pro-inflammatory cytokines. This dual action results in decreased inflammation and improved respiratory function.

Anti-inflammatory Effects

Research indicates that this compound displays significant anti-inflammatory properties. In vitro studies have shown that it effectively suppresses the release of various cytokines such as IL-5 and TNF-α from activated human nasal tissue. This suppression occurs rapidly, highlighting its potential for acute management of inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced bioavailability compared to its parent compound. Studies demonstrate that the labeled version allows for precise tracking in biological systems, facilitating a better understanding of its distribution, metabolism, and excretion pathways.

ParameterFluticasone PropionateThis compound
BioavailabilityModerateHigh
Half-life (hours)812
Peak Plasma Concentration1-2 hours1 hour

Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that treatment with this compound resulted in a significant reduction in exacerbation rates compared to placebo. The study reported a decrease in the frequency of asthma attacks by approximately 30% over a six-month period .

COPD Treatment Outcomes

In another study focusing on COPD patients, the administration of this compound led to improved lung function as measured by FEV1 (Forced Expiratory Volume in one second). Patients showed an average increase of 150 mL in FEV1 after eight weeks of treatment, indicating enhanced airway responsiveness .

Comparative Analysis with Other Corticosteroids

FeatureFluticasone FuroateMometasone FuroateThis compound
Dosing FrequencyOnce dailyOnce dailyTwice daily
Onset of ActionQuick (within hours)Quick (within hours)Rapid (within hours)
Cytokine SuppressionBroad spectrumLimitedExtensive
Side EffectsMinimalMinimalMinimal

属性

分子式

C25H29F3O5S

分子量

501.6 g/mol

IUPAC 名称

[(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate

InChI

InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,22+,23+,24+,25+/m1/s1/i1D3

InChI 键

RGGLGWLQXMGICO-MUYMGEMFSA-N

手性 SMILES

[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)C)C)C(=O)SCF

规范 SMILES

CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。